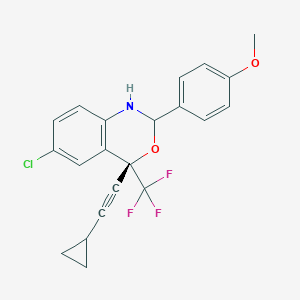

Efavirenz impurity I

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Efavirenz and its impurities involves complex chemical reactions. A notable impurity, (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), arises during the synthesis of Efavirenz. AMCOL has genotoxic potential due to its aminoaryl derivative. A method developed for trace level quantitative determination of AMCOL involves liquid chromatography–tandem mass spectrometry (LC–MS/MS), offering sensitivity at <2.5 ppm for impurity assessment in drug substance and products (Jaishetty et al., 2015).

Molecular Structure Analysis

The molecular structure of Efavirenz and its impurities has been characterized through various analytical techniques. X-ray diffraction analysis revealed that Efavirenz and its monohydrate form have a crane bird-like molecular conformation, emphasizing the role of self-complementary amide groups in crystal packing and highlighting potential insights into the drug's formulation behavior (Ravikumar & Sridhar, 2009).

Chemical Reactions and Properties

Efavirenz impurities undergo various chemical reactions, including hydrolysis, which results in different degradation products with distinct UV absorbance properties. These products are important for chromatographic purity analysis of Efavirenz in both drug substances and tablets (Ribeiro et al., 2007).

Physical Properties Analysis

Physical and chemical characterization techniques, such as dynamic light scattering, transmission electron microscopy, and dissolution studies, have been applied to study the solubility and bioavailability of Efavirenz and its formulations. These studies highlight the challenges and strategies in improving Efavirenz's physical properties for better therapeutic outcomes (Chiappetta et al., 2010).

Chemical Properties Analysis

The chemical properties of Efavirenz and its impurities have been extensively analyzed through spectroscopic and computational methods. Investigations into the solute-solvent interactions of Efavirenz have employed UV-visible spectrophotometry, (1)H NMR spectroscopy, and time-dependent density functional theory (TD-DFT) calculations. These studies provide insights into the drug's solubility issues and potential strategies for formulation improvement (Jordaan, Singh, & Martincigh, 2016).

Wissenschaftliche Forschungsanwendungen

Trace Level Quantification and Method Development

- Trace Level Quantification of Genotoxic Impurity in Efavirenz : A method was developed for quantitatively determining trace levels of AMCOL, a genotoxic impurity in Efavirenz, using LC–MS/MS. This method is crucial for risk assessment and ensuring impurity levels are below toxicological concern thresholds (Jaishetty et al., 2015).

- Novel LC-MS/MS Method for Ultra-trace Analysis : A sensitive and specific method was established for analyzing three genotoxic Efavirenz impurities, enhancing the ability to monitor these impurities at very low levels (Vadlamani & Ravindhranath, 2020).

- RP-HPLC Technique for N-Nitrosamine's in Efavirenz : Development of a reverse-phase HPLC method for detecting genotoxic N-Nitrosamine impurities in Efavirenz, providing a more sensitive and economical approach (Sravanthi et al., 2022).

- Reverse-phase Liquid Chromatography for Impurities Analysis : A stability-indicating method was developed for the determination of process-related impurities and degradants of Efavirenz, crucial for ensuring drug stability and safety (Gadapayale et al., 2015).

Impurity Characterization and Pharmacokinetic Studies

- Pharmacogenetic Associations with Efavirenz Concentrations : Studying the genetic factors impacting Efavirenz plasma concentrations and clinical responses in patients, contributing to personalized medicine strategies (Sarfo et al., 2014).

- Voltammetric Studies on Efavirenz Interaction : Investigating the interaction between Efavirenz and DNA using electrochemical methods, providing insights into the molecular interactions of the drug (DOĞAN-TOPAL et al., 2009).

- Pharmacokinetics and Effects in HIV-infected Patients : Assessing Efavirenz pharmacokinetics and its variability among patients to understand its clinical efficacy and potential side effects (Csajka et al., 2003).

Impurity Extraction and Analytical Techniques

- Molecularly Imprinted Polymer for Efavirenz Extraction : Development of a polymer for selective solid-phase extraction of Efavirenz from water, important for environmental monitoring and analysis (Mtolo et al., 2019).

Safety And Hazards

When handling Efavirenz impurity I, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEUZELNJWOZOI-ANYOKISRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Efavirenz impurity I | |

CAS RN |

209414-26-6 | |

| Record name | SG-275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG-275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)